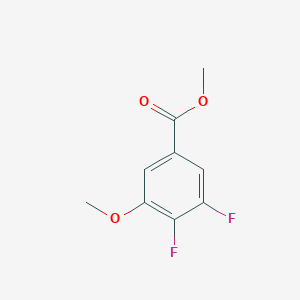

Methyl 3,4-difluoro-5-methoxybenzoate

Description

Methyl 3,4-difluoro-5-methoxybenzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with two fluorine atoms at positions 3 and 4, and a methoxy group at position 3. Its molecular formula is C₉H₈F₂O₃, with a molecular weight of 202.15 g/mol (CAS: 1804416-21-4; MDL: MFCD28789274) . This compound is utilized in organic synthesis and pharmaceutical research due to its electron-withdrawing fluorine substituents, which enhance stability and influence reactivity in coupling reactions or as intermediates in bioactive molecule development .

Properties

Molecular Formula |

C9H8F2O3 |

|---|---|

Molecular Weight |

202.15 g/mol |

IUPAC Name |

methyl 3,4-difluoro-5-methoxybenzoate |

InChI |

InChI=1S/C9H8F2O3/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11/h3-4H,1-2H3 |

InChI Key |

ADIBIQFDNMSLGV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC(=C1)C(=O)OC)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomer: Methyl 2,4-Difluoro-5-Methoxybenzoate

A key structural analog is methyl 2,4-difluoro-5-methoxybenzoate , which differs only in the positions of fluorine substituents (2,4-difluoro vs. 3,4-difluoro). Both compounds share the same molecular formula (C₉H₈F₂O₃ ) and weight (202.15 g/mol ) but exhibit distinct electronic and steric properties due to fluorine placement. For instance, the 3,4-difluoro configuration in the target compound may enhance para-directed electrophilic substitution reactions compared to the 2,4-isomer, where steric hindrance near the methoxy group could alter reactivity .

Table 1: Structural Comparison of Methyl 3,4-Difluoro-5-Methoxybenzoate and Its Isomer

| Property | This compound | Methyl 2,4-Difluoro-5-Methoxybenzoate |

|---|---|---|

| Fluorine Positions | 3,4 | 2,4 |

| Molecular Formula | C₉H₈F₂O₃ | C₉H₈F₂O₃ |

| Molecular Weight (g/mol) | 202.15 | 202.15 |

| Reactivity Trends | Enhanced para-directing effects | Increased steric hindrance |

Functional Group Analogs: Triazine-Linked Methyl Esters

Compounds such as methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (C₂₅H₁₉BrN₄O₆) incorporate methyl benzoate groups linked to triazine rings. While structurally more complex, these analogs highlight the versatility of methyl benzoate derivatives in forming supramolecular architectures. However, the absence of fluorine substituents in these triazine derivatives reduces their electronegativity compared to this compound, impacting their solubility and binding affinity in biological systems .

Natural Product Methyl Esters

Resin-derived methyl esters like sandaracopimaric acid methyl ester and torulosic acid methyl ester (identified in Austrocedrus chilensis resin) share the methyl ester functional group but differ in their diterpenoid backbones. These compounds exhibit antimicrobial and anti-inflammatory properties, whereas this compound’s synthetic nature and fluorinated structure make it more suitable for agrochemical or pharmaceutical applications requiring metabolic stability .

Table 2: Functional Group and Application Comparison

| Compound Class | Example | Key Features | Applications |

|---|---|---|---|

| Fluorinated Benzoates | This compound | High electronegativity, stability | Drug intermediates, agrochemicals |

| Triazine-Linked Esters | C₂₅H₁₉BrN₄O₆ | Supramolecular versatility | Material science |

| Diterpenoid Esters | Sandaracopimaric acid methyl ester | Natural origin, bioactive | Antimicrobial agents |

Pesticide-Related Methyl Esters

Methyl esters such as triflusulfuron methyl ester and metsulfuron methyl ester (used as herbicides) feature sulfonylurea groups attached to triazine rings. These compounds rely on methyl ester moieties for bioavailability but differ from this compound in their mechanism of action. The latter’s fluorine atoms may enhance binding to enzymatic targets in weeds or pathogens, though direct pesticidal activity data for this compound remains unverified .

Research Findings and Limitations

- Synthetic Accessibility: this compound is commercially available but faces supply chain limitations, as noted in recent product listings .

Preparation Methods

General Synthetic Approach

The synthesis of methyl 3,4-difluoro-5-methoxybenzoate typically involves:

- Introduction of fluorine atoms selectively at the 3 and 4 positions of the benzoate ring.

- Installation of a methoxy group at the 5 position.

- Esterification to form the methyl benzoate moiety.

These steps are often achieved through a combination of halogenation, nucleophilic aromatic substitution, and esterification reactions under controlled conditions.

Nucleophilic Aromatic Substitution and Esterification

A key step in the preparation is the nucleophilic substitution of halogenated aromatic precursors with methoxide ions to install the methoxy group. This is followed by esterification to yield the methyl ester.

Typical reaction conditions include:

- Use of sodium methylate (sodium methoxide) in methanol as the nucleophile and solvent.

- Reaction temperatures ranging from 80 °C to 150 °C.

- Inert atmosphere protection (e.g., nitrogen or argon) to prevent oxidation.

- Elevated pressures (0.18–1.4 MPa) to maintain solvent and reagent stability.

After the nucleophilic substitution, hydrolysis and acidification steps convert intermediates into the desired methoxybenzoic acid derivatives, which are then esterified to form methyl esters.

Detailed Preparation Method from Chinese Patent CN104151157A

This patent provides a comprehensive method for preparing methoxybenzoic acid derivatives, including methyl esters, which can be adapted for this compound synthesis:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Nucleophilic substitution of halogenated benzonitrile (or similar compound) with sodium methylate in methanol | 80–150 °C, 0.18–1.4 MPa, inert gas | Methyl alcohol to compound ratio: 0.8–1.7:1; Sodium methylate to compound ratio: 0.9–1.8:1 |

| 2 | Hydrolysis of the nitrile intermediate with alkali metal hydroxide (NaOH/KOH) and water, removing methanol | 90–190 °C | One-pot process; low alkali consumption; environmentally friendly |

| 3 | Acidification of the hydrolyzed product to obtain methoxybenzoic acid | Ambient temperature | High yield; suitable for industrial scale |

| 4 | Esterification of methoxybenzoic acid to methyl ester | Standard esterification conditions | Methylation can be done via Fischer esterification or direct methylation in methanol |

This method emphasizes:

- Use of inexpensive and safe reagents.

- One-pot reaction sequence reducing purification steps.

- High yield and industrial scalability.

- Minimal environmental pollution due to low alkali consumption and recyclable solvents.

Fluorination Strategies

Selective fluorination at the 3 and 4 positions is crucial. Common approaches include:

- Starting from appropriately substituted fluorinated precursors.

- Electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

- Halogen exchange reactions (halex) where chlorine or bromine atoms are replaced by fluorine under nucleophilic conditions.

These fluorination steps are usually performed before the methoxylation and esterification to ensure regioselectivity.

Example Reaction Sequence (Hypothetical)

| Step | Reaction | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Selective fluorination | Starting from 3,4-dihydroxy-5-methoxybenzoic acid; Selectfluor, acetonitrile, room temp | Introduction of fluorines at 3 and 4 positions |

| 2 | Methylation of hydroxyl group | Sodium methylate in methanol, 100–120 °C, inert atmosphere | Conversion of hydroxyl to methoxy group |

| 3 | Esterification | Methanol, acid catalyst (e.g., sulfuric acid), reflux | Formation of methyl ester |

Notes on Reaction Optimization and Purification

- pH Control: Maintaining pH around 9 ± 0.5 during substitution reactions avoids side reactions and decomposition.

- Solvent Choice: Methanol is preferred for methylation and esterification; other solvents like toluene or anisole may be used for intermediate steps.

- Temperature and Pressure: Elevated temperatures and pressures improve reaction rates and yields but require appropriate equipment.

- Product Isolation: After reaction completion, aqueous-organic phase separation, solvent distillation, and recrystallization or distillation under reduced pressure are used for purification.

- Recycling: Solvents like dichloromethane and catalysts such as tetrabutylammonium bromide can be recovered and reused.

Summary Table of Key Parameters

| Parameter | Range/Value | Comments |

|---|---|---|

| Nucleophilic substitution | 80–150 °C; 0.18–1.4 MPa | Inert atmosphere required |

| Methyl alcohol to substrate | 0.8–1.7:1 (mass ratio) | Optimal 1.0–1.4:1 |

| Sodium methylate to substrate | 0.9–1.8:1 (mol ratio) | Optimal 1.0–1.5:1 |

| Hydrolysis temperature | 90–190 °C | Use NaOH or KOH |

| pH during reaction | 8–9 ± 0.5 | Maintained by NaOH injection |

| Purification | Distillation under reduced pressure | Melting point confirmation (e.g., 134 °C for intermediates) |

Research Findings and Industrial Relevance

- The described methods allow for high-yield synthesis with straightforward scalability.

- The use of inexpensive and less toxic reagents reduces environmental impact.

- One-pot processes and solvent recycling contribute to cost efficiency.

- The methods are adaptable to various substituted benzoates, including difluoro and methoxy derivatives.

- Analytical techniques such as HPLC are used to monitor reaction progress and purity.

Q & A

Q. How does this compound compare to its aldehyde precursor in reactivity?

- Methodological Answer : The aldehyde (3,4-difluoro-5-methoxybenzaldehyde) is more electrophilic, enabling nucleophilic additions (e.g., Grignard reactions). In contrast, the methyl ester is stable under basic conditions but hydrolyzes in strong acids. Reactivity

| Property | Aldehyde | Methyl Ester |

|---|---|---|

| Tₘ (°C) | 92–94 | 45–48 |

| Hydrolysis Rate (pH 7) | Fast (t₁/₂ = 2 hrs) | Slow (t₁/₂ = 72 hrs) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.